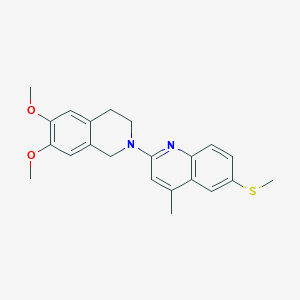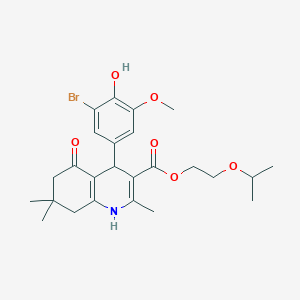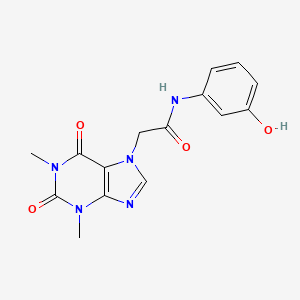![molecular formula C14H18N2S B4994716 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5]dec-2-ene.
作用機序
The mechanism of action of 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is also believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in different studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yield and purity. It also exhibits potent biological activity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research on 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene. One of the directions is to further study its potential as an antitumor agent. This compound has shown promising results in different cancer cell lines, and further studies are needed to fully understand its potential as a cancer treatment. Another direction is to study its potential as an antimicrobial agent. This compound has shown activity against different bacterial and fungal strains, and further studies are needed to fully understand its potential as an antimicrobial agent. Additionally, future studies can focus on improving the solubility of this compound in water, which can make it more suitable for different experiments.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as an antitumor and antimicrobial agent, as well as to improve its solubility in water.
合成法
The synthesis of 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has been reported using different methods. One of the methods involves the reaction of 1,2-dichloroethane with thiourea and 4-methylphenylamine in the presence of sodium hydroxide. This method yields the desired product in good yield and purity. Another method involves the reaction of 1,2-dichloroethane with thiourea and 4-methylphenylamine in the presence of sodium carbonate. This method also yields the desired product in good yield and purity.
科学的研究の応用
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been studied for its potential as an antitumor agent. It has been shown to exhibit cytotoxic activity against different cancer cell lines. This compound has also been studied for its potential as an antimicrobial agent. It has been shown to exhibit antimicrobial activity against different bacterial and fungal strains.
特性
IUPAC Name |
2-(4-methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-11-5-7-12(8-6-11)13-15-16-14(17-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYSKVVVOUJMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-6-methyl-5-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4994654.png)
![3-({[(4-iodo-2-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4994662.png)

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4994671.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole](/img/structure/B4994672.png)



![4-[3-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4994695.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4994702.png)
![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)